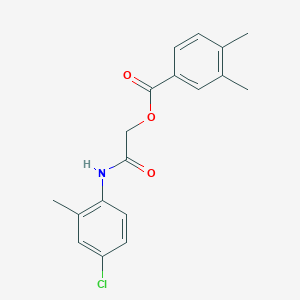
1-(Anthracen-9-yl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Anthracen-9-yl)pent-1-en-3-one is a compound that belongs to the class of chalcones, which are aromatic ketones with an enone structure. Chalcones are known for their diverse biological activities and are used as precursors in the synthesis of various pharmacologically important compounds. The anthracene moiety in this compound adds to its photophysical properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Anthracen-9-yl)pent-1-en-3-one can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of anthracene-9-carbaldehyde with pentan-3-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at a temperature range of 0-5°C for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Anthracen-9-yl)pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Anthracen-9-yl)pent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-yl)pent-1-en-3-one involves its interaction with various molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where it can act as an electrophile and react with nucleophiles such as thiols and amines. This interaction can lead to the modulation of various biological pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(Anthracen-9-yl)ethan-1-one: Similar structure but with an ethanone group instead of a pentenone group.
9-Anthroylacetone: Contains an acetone moiety attached to the anthracene ring.
1-(Anthracen-9-yl)-2-methylprop-2-en-1-one: Similar enone structure with a methyl group substitution.
Uniqueness
1-(Anthracen-9-yl)pent-1-en-3-one is unique due to its specific enone structure, which provides distinct photophysical properties and reactivity compared to other anthracene derivatives.
Properties
CAS No. |
921206-17-9 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-anthracen-9-ylpent-1-en-3-one |
InChI |
InChI=1S/C19H16O/c1-2-16(20)11-12-19-17-9-5-3-7-14(17)13-15-8-4-6-10-18(15)19/h3-13H,2H2,1H3 |
InChI Key |
IBSFZIXOAIGZJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)


![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)

![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
![1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone](/img/structure/B14171278.png)

